molecular formula C21H17NO4 B6281189 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-ynoic acid CAS No. 2137554-06-2

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-ynoic acid

Cat. No. B6281189
CAS RN: 2137554-06-2
M. Wt: 347.4
InChI Key:
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Description

The compound “3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-ynoic acid” is a chemical compound with the CAS Number: 186320-18-3 . It has a molecular weight of 325.36 . The compound is solid in its physical form and is stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 325.36 . It’s a solid at room temperature and is stored in dry conditions at 2-8°C .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-ynoic acid' involves the synthesis of the intermediate compound '3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-yn-1-ol' followed by oxidation to form the final product. The synthesis of the intermediate compound involves the reaction of 9H-fluorene with ethyl chloroformate to form 9H-fluorene-9-carbonyl chloride, which is then reacted with azetidine-3-amine to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to form the alcohol, which is then reacted with propargyl bromide to form the propargyl alcohol. The final step involves oxidation of the alcohol to form the carboxylic acid.", "Starting Materials": [ "9H-fluorene", "ethyl chloroformate", "azetidine-3-amine", "lithium aluminum hydride", "propargyl bromide", "oxidizing agent (e.g. Jones reagent)" ], "Reaction": [ "9H-fluorene + ethyl chloroformate -> 9H-fluorene-9-carbonyl chloride", "9H-fluorene-9-carbonyl chloride + azetidine-3-amine -> 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-yn-1-ol", "3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-yn-1-ol + lithium aluminum hydride -> 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-yn-1-ol", "3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-yn-1-ol + propargyl bromide -> 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-yn-1-ol", "3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-yn-1-ol + oxidizing agent -> 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-ynoic acid" ] }

CAS RN

2137554-06-2

Product Name

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)prop-2-ynoic acid

Molecular Formula

C21H17NO4

Molecular Weight

347.4

Purity

93

Origin of Product

United States

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